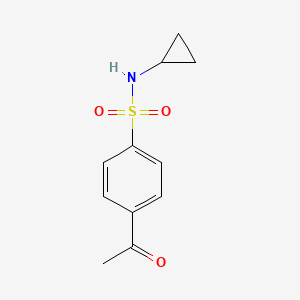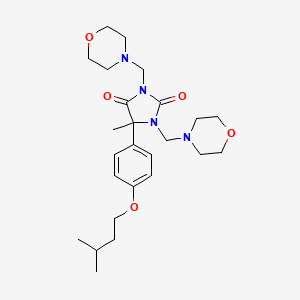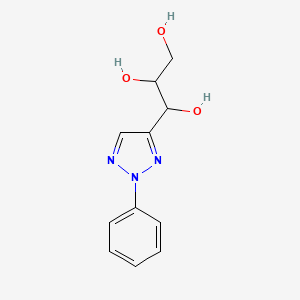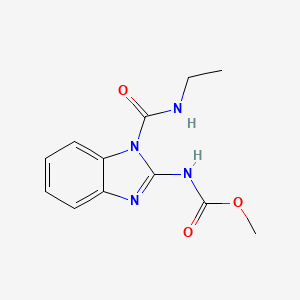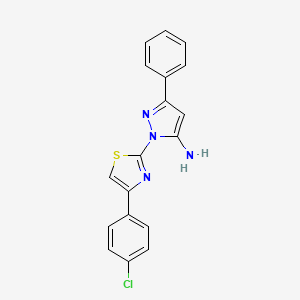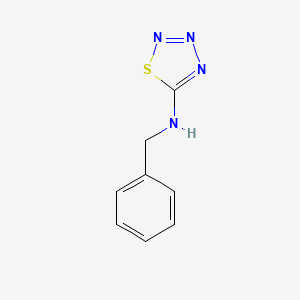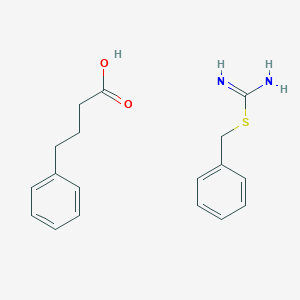
benzyl carbamimidothioate;4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl carbamimidothioate;4-phenylbutanoic acid is a compound that combines two distinct chemical entities: benzyl carbamimidothioate and 4-phenylbutanoic acid Benzyl carbamimidothioate is known for its applications in organic synthesis, while 4-phenylbutanoic acid is a derivative of butyric acid with a phenyl group attached to the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl carbamimidothioate;4-phenylbutanoic acid typically involves the reaction of benzyl carbamimidothioate with 4-phenylbutanoic acid. One common method involves dissolving benzyl carbamimidothioate in ethanol and refluxing the mixture for several hours . The reaction mixture is then cooled and stirred at room temperature for an extended period before being evaporated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl carbamimidothioate;4-phenylbutanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl carbamimidothioate;4-phenylbutanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl carbamimidothioate;4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoic acid: A derivative of butyric acid with similar structural features.
Benzyl carbamimidothioate: A related compound with distinct chemical properties.
Uniqueness
Benzyl carbamimidothioate;4-phenylbutanoic acid is unique due to its combined structural features, which confer specific chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
4521-14-6 |
|---|---|
Molecular Formula |
C18H22N2O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
benzyl carbamimidothioate;4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O2.C8H10N2S/c11-10(12)8-4-7-9-5-2-1-3-6-9;9-8(10)11-6-7-4-2-1-3-5-7/h1-3,5-6H,4,7-8H2,(H,11,12);1-5H,6H2,(H3,9,10) |
InChI Key |
NYAVHFHUZAZEET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14167668.png)
![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)
![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)
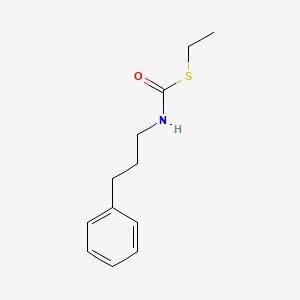
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
